molecular formula C14H12Cl2N4 B15152182 3,4-dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline

3,4-dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline

Cat. No.: B15152182
M. Wt: 307.2 g/mol
InChI Key: RXMMDQUPVWGVLI-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline is an organic compound with the molecular formula C14H12Cl2N4. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a benzotriazole moiety attached to the nitrogen atom of the aniline group. It is a member of the benzotriazole family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline typically involves the reaction of 3,4-dichloroaniline with 5-methyl-1H-benzotriazole in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently employed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the original compound .

Scientific Research Applications

3,4-Dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The benzotriazole moiety can form strong interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloroaniline: Lacks the benzotriazole moiety, resulting in different chemical properties and applications.

    5-Methyl-1H-benzotriazole: Does not have the aniline group, limiting its use in certain synthetic applications.

    N-[(5-Methyl-1H-benzotriazol-1-yl)methyl]aniline:

Uniqueness

3,4-Dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline is unique due to the presence of both chlorine atoms and the benzotriazole moiety, which confer distinct chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C14H12Cl2N4

Molecular Weight

307.2 g/mol

IUPAC Name

3,4-dichloro-N-[(5-methylbenzotriazol-1-yl)methyl]aniline

InChI

InChI=1S/C14H12Cl2N4/c1-9-2-5-14-13(6-9)18-19-20(14)8-17-10-3-4-11(15)12(16)7-10/h2-7,17H,8H2,1H3

InChI Key

RXMMDQUPVWGVLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CNC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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